![molecular formula C19H23NO3 B11177790 N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide](/img/structure/B11177790.png)
N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide
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Overview
Description
N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide is an organic compound with the molecular formula C19H23NO3. This compound is characterized by the presence of a benzamide core substituted with benzyl, dimethoxy, and isopropyl groups. It is a derivative of benzamide, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide typically involves the condensation of 2,6-dimethoxybenzoic acid with an appropriate amine, such as N-benzyl-N-isopropylamine. The reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Similar structure but lacks the dimethoxy and isopropyl groups.
2,6-dimethoxybenzamide: Lacks the benzyl and isopropyl groups.
N-isopropylbenzamide: Lacks the benzyl and dimethoxy groups.
Uniqueness
N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-benzyl-2,6-dimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H23NO3/c1-14(2)20(13-15-9-6-5-7-10-15)19(21)18-16(22-3)11-8-12-17(18)23-4/h5-12,14H,13H2,1-4H3 |
InChI Key |
AIRHXFKGZRGAFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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